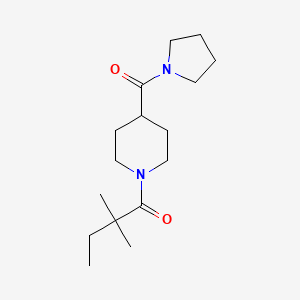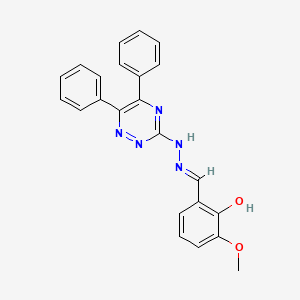![molecular formula C11H10FN3OS B6054769 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B6054769.png)
1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone, also known as FFAE, is a thiazole compound that has been extensively studied for its biochemical and physiological effects. FFAE is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various signaling pathways. The inhibition of GSK-3 by FFAE has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone is a potent inhibitor of GSK-3, which is a serine/threonine kinase involved in various signaling pathways. GSK-3 plays a crucial role in the regulation of glycogen metabolism, gene transcription, cell proliferation, and apoptosis. The inhibition of GSK-3 by this compound leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which has been implicated in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of phosphorylated tau and decrease the levels of amyloid beta in animal models of Alzheimer's disease. This compound has also been shown to increase the levels of dopamine and decrease the levels of α-synuclein in animal models of Parkinson's disease. This compound has anti-inflammatory effects and has been shown to decrease the levels of pro-inflammatory cytokines in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various signaling pathways. This compound is also stable and easy to synthesize, which makes it readily available for lab experiments. However, this compound has some limitations as well. It has poor solubility in water, which makes it difficult to use in aqueous solutions. This compound also has low bioavailability, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone. One potential direction is the development of more potent and selective inhibitors of GSK-3 based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as cancer and diabetes. Further studies are also needed to determine the optimal dosage and administration of this compound for potential therapeutic applications.
Méthodes De Synthèse
1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone can be synthesized by a multi-step process involving the condensation of 2-fluoroaniline and thioacetamide followed by cyclization and subsequent reaction with ethyl chloroacetate. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease by inhibiting GSK-3, which is involved in the pathogenesis of these diseases. This compound has also been shown to have anti-inflammatory effects and potential applications in the treatment of inflammatory bowel disease.
Propriétés
IUPAC Name |
1-[4-amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-6(16)9-10(13)15-11(17-9)14-8-5-3-2-4-7(8)12/h2-5H,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXVMBJPEOMMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6054690.png)
![5-(3-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6054693.png)
![2-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-N-(1-sec-butyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6054707.png)
![2-methoxy-4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6054714.png)
![1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6054722.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B6054729.png)

![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6054749.png)

![3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6054773.png)
![2-(4-methoxybenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6054777.png)
![N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6054783.png)
![2-amino-7-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054791.png)
![2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6054799.png)
